molecular formula C10H20O B1585498 2-tert-Butylcyclohexanol CAS No. 13491-79-7

2-tert-Butylcyclohexanol

Cat. No.: B1585498
CAS No.: 13491-79-7
M. Wt: 156.26 g/mol
InChI Key: DLTWBMHADAJAAZ-UHFFFAOYSA-N
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Description

2-tert-Butylcyclohexanol is an organic compound with the molecular formula C10H20O. It is a cyclohexanol derivative where a tert-butyl group is attached to the second carbon of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers and is known for its applications in the fragrance industry due to its pleasant odor .

Scientific Research Applications

2-tert-Butylcyclohexanol has a wide range of applications in scientific research:

Safety and Hazards

2-tert-Butylcyclohexanol is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . In case of contact, it is recommended to wash thoroughly with water .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-tert-Butylcyclohexanol can be synthesized through the catalytic hydrogenation of 2-tert-butylphenol. This process typically involves the use of a nickel/iron catalyst mixture under hydrogenation conditions . The reaction can be represented as follows: [ \text{2-tert-butylphenol} + \text{H}_2 \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the hydrogenation of 2-tert-butylphenol is carried out using noble metal catalysts such as rhodium, rhodium-platinum, or rhodium-ruthenium alloys. These catalysts are deposited on catalyst supports to enhance their activity and selectivity towards the cis isomer .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), sodium hypochlorite.

    Reduction: Various reducing agents depending on the desired product.

    Substitution: Methacryloyl chloride, triethylamine.

Major Products Formed:

Comparison with Similar Compounds

    4-tert-Butylcyclohexanol: Another cyclohexanol derivative with a tert-butyl group at the fourth carbon.

    2-tert-Butylcyclohexanone: The oxidized form of 2-tert-butylcyclohexanol.

Comparison: this compound is unique due to its specific structural configuration and the presence of the tert-butyl group at the second carbon. This configuration imparts distinct chemical and physical properties, making it valuable in various applications, especially in the fragrance industry .

Properties

IUPAC Name

2-tert-butylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTWBMHADAJAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044799
Record name 2-tert-Butylcyclohexanol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13491-79-7, 7214-18-8, 5448-22-6
Record name 2-tert-Butylcyclohexanol
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Record name 2-tert-Butylcyclohexanol
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Record name Cyclohexanol, cis-
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Record name Cyclohexanol, trans-
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Record name Cyclohexanol, 2-(1,1-dimethylethyl)-
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Record name 2-tert-Butylcyclohexanol
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Record name cis-2-tert-butylcyclohexan-1-ol
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Record name 2-tert-butylcyclohexanol
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Synthesis routes and methods I

Procedure details

To a 300 ml round bottom flask provided with a Dimroth condenser and a dropping funnel, 7.5 g (0.194 mol) of sodium hydride (62 weight % mineral oil dispersion type) and 30 ml of tetrahydrofuran were added and heated at 60° C. under a nitrogen gas flow. Then, to this solution a mixture of 30.0 g (0.192 mol) of 2-tert-butylcyclohexanol (cis:trans=8:2) and 30 ml of tetrahydrofuran was added dropwise in approximately 30 minutes, and the mixed solution was stirred under reflux for 24 hours until the generation of hydrogen gas had stopped. The reacted mixed solution was cooled to 40° C., and after dropwise adding 11.1 g (0.192 mol) of propyleneoxide to the mixed solution, the solution was further stirred under reflux for 48 hours. The mixed solution was neutralized by 3N hydrochloric acid, and the organic layer was separated from the water layer. Distillation was then conducted and 9.9 g of 2-tert-butylcyclohexanol and 24.2 g of 1-(2-tert-butylcyclohexyloxy)-2-propanol (cis:trans=8:2) (bp. 112° to 113° C./5 mm Hg) were obtained in a 59% yield. Further, the cis-trans isomers of 1-(2-tert-butylcyclohexyloxy)-2-propanol were separated from each other by column chromatography using a developing solvent composed of Kieselgel 60 (trademark) of Merck Corporation and hexane:ethyl acetate =95:5.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 mL
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Reaction Step One
Quantity
0 (± 1) mol
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11.1 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In the autoclave, the resulting 453.6 grams of the 4 mole ethoxylate of 4-nonyl, 2-tert butylphenol was mixed with 125 grams of dioxane and 3.5 grams of the above-prepared catalyst and then the vessel was purged with nitrogen. Hydrogen was charged until the pressure reached 100 psi and then the autoclave was heated to 100° C. With moderate agitation the hydrogenation process continued until no more hydrogen was taken up. This reaction took approximately 4.5 hours. The product was recovered by filtering out the catalyst under nitrogen and then vacuum stripping off the volatile solvent. A water white liquid identified as 4-nonyl, 2-tert butylcyclohexyl alcohol with 4.0 moles of EO (NTBCH-4) was produced with less than 150 ppm of free 4-nonyl, 2-tert butylcyclohexyl alcohol and at least 81% saturation of the aromatic rings.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
above-prepared catalyst
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
125 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-Butylcyclohexanol
Reactant of Route 2
2-tert-Butylcyclohexanol
Reactant of Route 3
2-tert-Butylcyclohexanol
Reactant of Route 4
2-tert-Butylcyclohexanol
Reactant of Route 5
2-tert-Butylcyclohexanol
Reactant of Route 6
2-tert-Butylcyclohexanol

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